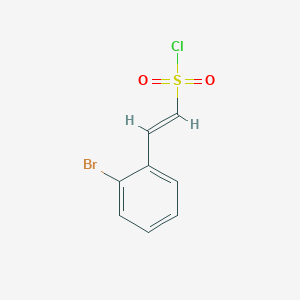
2-(2-ブロモフェニル)エテン-1-スルホニルクロリド
概要
説明
科学的研究の応用
2-(2-Bromophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-bromophenyl ethene with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-(2-Bromophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Addition Reactions: It can react with alkenes or alkynes to form addition products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
2-(2-Bromophenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethene group.
1-Bromoethene-1-sulfonyl fluoride: Contains a fluoride group instead of chloride and has different reactivity profiles
生物活性
2-(2-Bromophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a bromophenyl group attached to an ethene moiety. Its chemical formula is , with a molecular weight of approximately 281.55 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the synthesis of biologically active molecules.
The biological activity of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride is primarily attributed to its reactivity as a sulfonyl chloride. It can interact with various proteins and enzymes, potentially affecting their function through mechanisms such as:
- Hydrogen Bonding : The compound may form hydrogen bonds with target biomolecules, influencing their structural conformation and activity.
- Van der Waals Forces : These interactions contribute to the stabilization of enzyme-compound complexes, altering enzymatic activity.
Pharmacokinetics
The physicochemical properties of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride, including its solubility and stability, play a crucial role in its bioavailability. The compound is typically stored under dry and dark conditions to maintain stability, as exposure to moisture can lead to hydrolysis and reduced efficacy.
Biological Activity
While specific biological activities of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride are not extensively documented, its potential applications in medicinal chemistry suggest several areas of interest:
- Antimicrobial Properties : Investigations indicate that compounds similar to 2-(2-Bromophenyl)ethene-1-sulfonyl chloride may exhibit antimicrobial activities, making them candidates for further research in this area.
- Anticancer Properties : The compound's ability to modulate enzymatic activity suggests potential anticancer applications, particularly in targeting specific cancer-related pathways.
Case Studies and Research Findings
Research has highlighted the interactions of sulfonyl chlorides in biological systems. A study focusing on similar compounds found that they can inhibit enzyme activities involved in critical biochemical pathways. For example:
- Inhibition Studies : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This suggests that 2-(2-Bromophenyl)ethene-1-sulfonyl chloride could be explored for similar inhibitory effects.
Comparative Analysis
The following table summarizes the similarities and differences between 2-(2-Bromophenyl)ethene-1-sulfonyl chloride and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Bromobenzenesulfonyl chloride | Lacks the ethene group | |
| 1-Bromoethene-1-sulfonyl fluoride | Contains a fluoride instead of chloride | |
| 2-(3-Bromophenyl)ethene-1-sulfonyl chloride | Different bromine position on the phenyl ring | |
| 2-(2-bromo-5-fluorophenyl)ethane-1-sulfonyl chloride | Contains both bromine and fluorine substituents |
特性
IUPAC Name |
(E)-2-(2-bromophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLZZVAFCEKFJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















